beta-Solamarine
Overview
Description
Beta-Solamarine is a steroid glycoalkaloid primarily isolated from the leaves and aged tuber slices of Solanum tuberosum L. var Kennebec, among other sources. This compound, along with its counterpart alpha-solamarine, contributes to the chemical complexity of certain plants and has been identified due to its presence in addition to other known glycoalkaloids like alpha-solanine and alpha-chaconine. Beta-Solamarine has been of interest for its unique chemical structure and properties, which have implications for various scientific inquiries, excluding its drug use and dosage or side effects (Shih & Kuc, 1974).
Synthesis Analysis
The synthesis of beta-Solamarine and similar compounds involves complex organic reactions, leveraging the properties of beta-amino acids as intermediates. Methods for synthesizing alpha-substituted beta-amino acids, which are pivotal in the formation of beta-Solamarine's structure, have been developed to be both scalable and highly stereoselective, using enantiomerically pure pseudoephedrine as a chiral auxiliary. These methodologies provide a foundation for understanding the synthetic pathways toward beta-Solamarine (Nagula et al., 2000).
Molecular Structure Analysis
The molecular structure of beta-Solamarine includes a glycoside of tomatidenol, which is essential for its biological activity. The configuration and stereochemistry of beta-Solamarine play a crucial role in its interactions and functions. Advanced structural analyses, such as X-ray crystallography or NMR spectroscopy, are pivotal in elucidating the precise molecular arrangement and understanding how its structure imparts its chemical properties (Shih & Kuc, 1974).
Chemical Reactions and Properties
Beta-Solamarine participates in chemical reactions characteristic of glycoalkaloids, including its interactions with biological membranes and potential enzymatic degradation. Its reactivity can be attributed to the functional groups present in its structure, such as the glycosidic bond and the steroid backbone. The chemical properties of beta-Solamarine, such as its solubility, reactivity, and stability, are critical for its biological effects and potential applications in scientific research (Kupchan et al., 1965).
Physical Properties Analysis
The physical properties of beta-Solamarine, including its melting point, boiling point, and solubility in various solvents, are essential for understanding its behavior in different environments and conditions. These properties are influenced by its molecular structure and contribute to its overall reactivity and stability in scientific studies (Kupchan et al., 1965).
Chemical Properties Analysis
Beta-Solamarine's chemical properties, such as acidity, basicity, and reactivity towards specific reagents, are dictated by its functional groups and overall molecular architecture. Understanding these properties is crucial for manipulating beta-Solamarine in chemical syntheses and for predicting its interactions in biological systems. The glycosidic linkage in beta-Solamarine, for instance, influences its chemical stability and reactivity, which are pivotal in its biological activity and potential applications in research (Kupchan et al., 1965).
Scientific Research Applications
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Pharmacology and Medicine : Beta-Solamarine is a compound found in Solanum species, which are widely used in traditional medicine. It has been found to have potential therapeutic applications, including antibiotic, antiviral, and anti-inflammatory effects . In one study, beta-Solamarine was found to have molluscicidal activity .
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Insecticidal Properties : Beta-Solamarine has been identified as a potential phyto-insecticide. It’s been suggested that it could be used as an environmentally safe alternative to chemically synthesized insecticides .
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Cancer Treatment : Beta-Solamarine has shown potential in the treatment of various types of cancer. For example, it has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells . Another study found that it has tumor-inhibitory activity .
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Prevention of Acute Lung Injury : Beta-Solamarine has been used in a polyherbal decoction (Bronco T) to prevent mortality in acute lung injury induced by oleic acid . The study revealed strong binding interaction between the phytoconstituent (Galangin 3- [galactosyl-(1-4)-rhamnoside and Beta solamarine] of BT and the reported target . The B.T. pre-administration attenuates the oleic acid-induced mortality and cardiorespiratory toxicity .
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Hemolytic Properties : Beta-Solamarine, along with solamargine and chaconine, has exhibited hemolytic properties against Red Blood Cells (RBC) in in vitro studies .
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Inhibition of LIF/miR-192-5p/CYR61/Akt Signaling Pathways : Beta-Solamarine has been found to induce apoptosis and autophagy in hepatocellular carcinoma cells by inhibiting LIF/miR-192-5p/CYR61/Akt signaling pathways . This also helps in eliciting an immunostimulatory tumor microenvironment .
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Antifungal Properties : Beta-Solamarine has been found to have antifungal properties. It has been used in traditional medicine for the treatment of fungal infections. The compound interferes with the cell membrane of the fungi, leading to cell death .
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Antibacterial Properties : Beta-Solamarine also exhibits antibacterial properties. It has been used in traditional medicine for the treatment of bacterial infections. The compound disrupts the bacterial cell wall, leading to cell death .
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Antiviral Properties : Studies have shown that Beta-Solamarine has antiviral properties. It has been used in the treatment of various viral infections. The compound interferes with the replication process of the virus, preventing it from spreading .
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Neuroprotective Effects : Beta-Solamarine has been found to have neuroprotective effects. It has been used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound protects neurons from damage and promotes their survival .
Future Directions
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-42-39(60-41-36(53)34(51)32(49)22(4)56-41)37(54)38(29(18-47)58-42)59-40-35(52)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19-,20-,21-,22-,24-,25+,26-,27-,28-,29+,30-,31-,32-,33+,34+,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWUSSKCCUMJHO-SXCAMOPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601104299 | |
Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Solamarine | |
CAS RN |
3671-38-3 | |
Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3671-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Solamarine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3β,22β,25S)-Spirosol-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→4)]-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601104299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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